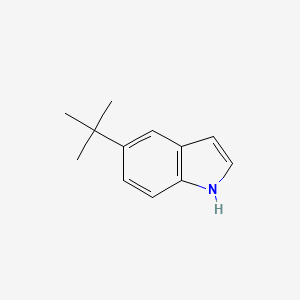

5-(tert-Butyl)-1H-indole

概要

説明

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups. Indoles, on the other hand, are a class of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of tert-butyl compounds typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a suitable electrophile . The synthesis of indoles is often achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .

Molecular Structure Analysis

Tert-butyl compounds are characterized by a highly branched structure, which can influence their physical and chemical properties . Indoles have a planar structure due to the conjugation of the benzene and pyrrole rings, and the presence of the nitrogen atom can participate in various chemical reactions .

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Indoles are versatile intermediates in organic synthesis and can undergo electrophilic substitution reactions at the C3 position .

Physical And Chemical Properties Analysis

Tert-butyl compounds are generally nonpolar and have low boiling points due to their branched structure . Indoles are slightly polar due to the presence of the nitrogen atom, and have higher boiling points compared to hydrocarbons of similar molecular weight .

科学的研究の応用

1. Synthesis and Structural Analysis

- Recyclization to Indole Derivatives : The recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes into indole derivatives demonstrates how substituents at the nitrogen atom of the aniline moiety can influence reaction extent, leading to various indole formations and furan ring opening (Butin et al., 2008).

- Chiral Amine Catalyst for Iminium Catalysis : Enantioselective organocatalytic indole alkylations have been designed using a new chiral amine catalyst, which is effective for the conjugate addition of indole systems to a range of alpha,beta-unsaturated aldehydes (Austin & MacMillan, 2002).

2. Chemical Synthesis and Modification

- Synthesis of tert-Butyl Esters : tert-Butyl esters of indole-5-carboxylic acid and related compounds have been synthesized, demonstrating the versatility of 5-(tert-butyl)-1H-indole in various chemical transformations (Fritsche et al., 2006).

- Synthesis of Hexahydrocyclohepta[b]indole Derivatives : The synthesis of various hexahydro-7,10-epiminocyclohepta[b]indole derivatives showcases the application of this compound in creating potent antagonists for biological testing (Isherwood et al., 2012).

3. Molecular Structure and Analysis

- X-Ray Structure and DFT Studies : Analysis of triazolyl-indole bearing alkylsulfanyl moieties provides insights into the structural characteristics and electronic properties of indole derivatives (Boraei et al., 2021).

4. Applications in Medicinal Chemistry

- Synthesis of NMDA-glycine Site Affinity Compounds : Indole derivatives synthesized with variations in acidic functions and substituents on the indole moiety have applications in evaluating binding affinity, particularly for compounds targeting the NMDA-glycine site (Jansen & Dannhardt, 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-tert-butyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJXPMHKYYMECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2581678.png)

![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)

![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)

![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)

![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)

![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)